molecular formula C14H19N5 B2705599 N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine CAS No. 300697-12-5

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

Cat. No.: B2705599
CAS No.: 300697-12-5
M. Wt: 257.341
InChI Key: STHMLNPMOYGEJM-UHFFFAOYSA-N
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Description

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is a chemical compound with the molecular formula C14H19N5 and a molecular weight of 257.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a triaza ring fused to an undeca-diene system. It is primarily used in scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine typically involves the reaction of phenylhydrazine with a suitable spirocyclic precursor under controlled conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or the triaza ring are replaced by other groups.

Scientific Research Applications

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents and in the study of biological pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound for medicinal chemistry.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or receptors, leading to changes in cellular processes. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic pathways .

Comparison with Similar Compounds

N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its broad range of applications in scientific research.

Properties

IUPAC Name

4-N-phenyl-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c15-12-17-13(16-11-7-3-1-4-8-11)19-14(18-12)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H4,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHMLNPMOYGEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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